9-(4-hydroxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound belongs to the tetrahydropyrimidopurinedione family, characterized by a fused tricyclic core with a xanthine-like scaffold. The structure includes a 4-hydroxyphenyl substituent at position 9, which confers unique electronic and steric properties. Such derivatives are often explored for their biological activity, particularly as phosphodiesterase (PDE) inhibitors or receptor modulators due to their structural similarity to adenosine and theophylline .
Properties
IUPAC Name |
9-(4-hydroxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-9-7-20(10-3-5-11(22)6-4-10)15-17-13-12(21(15)8-9)14(23)18-16(24)19(13)2/h3-6,9,22H,7-8H2,1-2H3,(H,18,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNZYEJJQYNQOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(4-hydroxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, with a focus on its antiviral properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of tetrahydropyrimido[2,1-f]purines , characterized by a fused ring structure that includes a purine base. Its molecular formula is , and it features a hydroxyl group at the para position of the phenyl ring which may contribute to its biological activity.
Antiviral Activity
Research has highlighted the compound's antiviral properties , particularly against herpes simplex virus (HSV) types 1 and 2. In cell culture studies, derivatives of this compound have shown significant antiviral activity:
- Activity Comparison : The guanine derivative of the compound exhibited higher antiviral activity than acyclovir in certain assays without cytotoxicity to host cells .
- Mechanism : The mechanism by which this compound exerts its antiviral effects may involve inhibition of viral replication through interference with viral DNA synthesis pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity and potential therapeutic applications of this compound:
- Synthesis and Evaluation : A study synthesized various derivatives of this compound and evaluated their activity against HSV. The results indicated that modifications at specific positions on the purine ring could enhance antiviral efficacy .
- In Vivo Studies : In vivo studies demonstrated that certain derivatives could reduce viral load in infected models. These findings suggest that these compounds may have potential as therapeutic agents for treating HSV infections.
- Toxicity Assessment : Toxicological evaluations showed that the compound and its derivatives had low toxicity profiles in mammalian cell lines, making them suitable candidates for further development as antiviral drugs .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the tetrahydropyrimidopurinedione core but differ in substituents, leading to variations in physicochemical properties and biological activity.
Substituent Variations at Position 9
*Calculated based on molecular formula (C₁₇H₁₉N₅O₃).
Modifications in Alkyl Chains and Heterocycles
- 1,3-Dimethyl-9-prop-2-ynyl analog (Compound 24, ): Substituent: Propargyl group at position 7. Key Data: Yield (93%), mp 203–206°C, UV λmax 296 nm.
- 10-Ethyl-1,3-dimethyl-diazepino analog (Compound 26, ): Structural Change: Diazepino ring expansion (7-membered vs. 6-membered ring in target). Key Data: Yield (38%), mp 124–125°C. Impact: Larger ring size reduces steric hindrance but may decrease binding affinity due to conformational flexibility .
Physicochemical and Spectral Comparisons
UV-Vis Absorption
*Predicted based on analogs in .
¹H-NMR Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
